molecular formula C14H19N3O2 B12608478 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester

Cat. No.: B12608478
M. Wt: 261.32 g/mol
InChI Key: BMWMHZVHXBXTBC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester is a compound belonging to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The specific structure of this compound includes a pyrrolo[2,3-b]pyridine core with an ethyl ester group at the 3-carboxylic acid position and a 6-amino group substituted with a tert-butyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using carbon dioxide or other carboxylating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester has several scientific research applications:

Mechanism of Action

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 6-amino-1-tert-butylpyrrolo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C14H19N3O2/c1-5-19-13(18)10-8-17(14(2,3)4)12-9(10)6-7-11(15)16-12/h6-8H,5H2,1-4H3,(H2,15,16)

InChI Key

BMWMHZVHXBXTBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=C1C=CC(=N2)N)C(C)(C)C

Origin of Product

United States

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